molecular formula C18H16ClN3O2 B6496947 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide CAS No. 952819-78-2

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B6496947
CAS No.: 952819-78-2
M. Wt: 341.8 g/mol
InChI Key: RZTIXFFHUZJRBP-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine with an appropriate acyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. Sodium hydride (NaH) is used as a base to deprotonate the amine, facilitating the nucleophilic attack on the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the oxadiazole core.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide
  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

Uniqueness

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide is unique due to the specific positioning of the chlorophenyl and dimethylphenyl groups, which can influence its biological activity and chemical reactivity. The presence of the oxadiazole ring also imparts distinct properties compared to other heterocyclic compounds, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTIXFFHUZJRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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